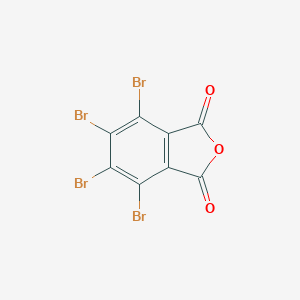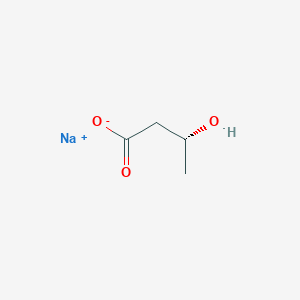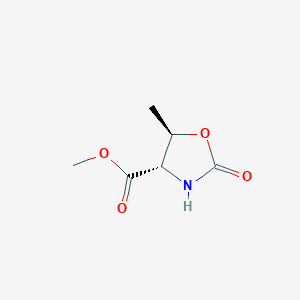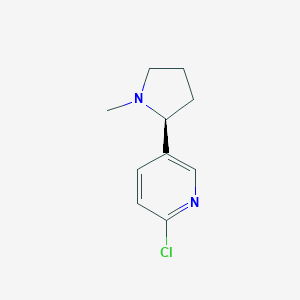
四溴邻苯二甲酸酐
描述
Tetrabromophthalic anhydride (TBPA) is a non-hazardous, white to pale yellow crystalline powder or solid with a faintly pungent odor . It is slightly soluble in Benzene and DMSO . It reacts exothermically with water .
Molecular Structure Analysis
The molecular formula of Tetrabromophthalic anhydride is C8Br4O3 . Its molecular weight is 463.70 .Chemical Reactions Analysis
Tetrabromophthalic anhydride reacts exothermically with water . This reaction is expected to be slow, but can become vigorous if local heating accelerates it . The reaction with water is accelerated by acids . It is incompatible with acids, strong oxidizing agents, alcohols, amines, and bases .Physical And Chemical Properties Analysis
Tetrabromophthalic anhydride is a pale yellow crystalline solid . It has a melting point of 269-271 °C and a vapor pressure of 0.11 mmHg at 180 °C . It is insoluble in water and sensitive to moisture .科学研究应用
- Polymeric Materials::
- Extruded polystyrene foams (XPS) used in insulation and construction materials benefit from TBPA-based flame retardants .
- To meet fire safety standards, TBPA is employed in various materials susceptible to fire damage. For instance, it helps prevent property loss and ensures public safety by minimizing the risk of fire-related incidents .
Toxicology
- Human Studies:
- In a human study, TBPA was applied topically to assess skin sensitization. No erythema, edema, or sensitization was observed after repeated exposure .
安全和危害
Tetrabromophthalic anhydride may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves and eye protection should be worn when handling this chemical .
作用机制
Mode of Action
It is known that TBPA can interact with various biological molecules due to its reactive nature .
Biochemical Pathways
It is known that TBPA can interact with various biological molecules, potentially affecting multiple biochemical pathways
Result of Action
It is known that TBPA can interact with various biological molecules, potentially leading to a variety of molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBPA . For instance, the presence of other chemicals, temperature, pH, and other environmental conditions can affect the reactivity of TBPA and its interactions with biological molecules .
属性
IUPAC Name |
4,5,6,7-tetrabromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWKHLYUUZGSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br4O3 | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026084 | |
| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrabromophthalic anhydride is a pale yellow crystalline solid. (NTP, 1992), Dry Powder; Liquid, Pale yellow solid; [HSDB] Powder; [MSDSonline] | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992), INSOL IN WATER, ALC; SLIGHTLY SOL IN BENZENE; SLIGHTLY SOL IN ORG SOLVENTS; SOL IN NITROBENZENE, Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents. | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000057 [mmHg] | |
| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrabromophthalic anhydride | |
Color/Form |
NEEDLES FROM ACETIC ACID-XYLENE, Pale yellow crystalline solid | |
CAS RN |
632-79-1 | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrabromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromophthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,5,6,7-Tetrabromo-1,3-Isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8E543QKMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
535.1 to 536.9 °F (NTP, 1992), 279.5-280.5 °C | |
| Record name | TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4,5,6-TETRABROMOPHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetrabromophthalic anhydride?
A1: Tetrabromophthalic anhydride has the molecular formula C8Br4O3 and a molecular weight of 471.71 g/mol.
Q2: What spectroscopic data is available for characterizing tetrabromophthalic anhydride?
A2: Researchers commonly use infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize TBPA. [] These techniques provide information about the functional groups and structural arrangements within the molecule. []
Q3: Can tetrabromophthalic anhydride be used with glass fibers in composite materials?
A5: Yes, TBPA is compatible with glass fibers and can be incorporated into glass-reinforced composites. These composites exhibit desirable properties like high tensile and flexural strength, making them suitable for various applications. []
Q4: Does tetrabromophthalic anhydride exhibit any catalytic properties?
A6: While not typically used as a catalyst, TBPA serves as a valuable building block in synthesizing various compounds, including those with catalytic potential. For example, researchers have used TBPA to create novel photosensitizers that can photocrosslink polymers. []
Q5: Have there been any computational studies on tetrabromophthalic anhydride?
A7: Yes, computational methods have been employed to study TBPA. For instance, researchers have developed quantitative structure-activity relationship (QSAR) models to predict the persistence, bioaccumulation potential, and toxicity (PBT) of chemicals, including TBPA. []
Q6: How does modifying the structure of tetrabromophthalic anhydride affect its flame-retardant properties?
A8: Structural modifications can significantly influence the flame-retardant capabilities of TBPA derivatives. For example, researchers have explored incorporating TBPA into polyols for use in polyurethane foams. [] The specific structure of the polyol and its interaction with TBPA dictate the resulting flame-retardant performance. []
Q7: How is the stability of tetrabromophthalic anhydride affected by different conditions?
A9: TBPA exhibits sensitivity to moisture, especially at elevated temperatures. Exposure to humidity can lead to hydrolysis, forming corrosive products. [] This sensitivity is a crucial consideration when formulating and storing TBPA-containing materials. []
Q8: What strategies can be employed to improve the stability of formulations containing tetrabromophthalic anhydride?
A8: Protecting TBPA-containing formulations from moisture is crucial for maintaining stability. This can involve using moisture-resistant packaging or incorporating desiccants during storage.
Q9: What are the environmental concerns surrounding the use of tetrabromophthalic anhydride?
A11: The widespread use of TBPA in various products has raised concerns about its release into the environment. Studies have detected TBPA in environmental samples, including rivers and streams. [, ] The persistence and potential bioaccumulation of TBPA and its degradation products necessitate ongoing research and monitoring to assess and mitigate its environmental impact. [, ]
Q10: Are there regulations in place regarding the use and disposal of tetrabromophthalic anhydride?
A10: The use and disposal of TBPA are subject to regulations that vary depending on geographical location and specific applications. Regulations aim to minimize risks to human health and the environment.
Q11: What are some alternatives to tetrabromophthalic anhydride in flame-retardant applications?
A13: Researchers are actively exploring alternatives to TBPA due to concerns about its potential environmental and health impacts. Some promising alternatives include organophosphorus flame retardants (OPFRs) [] and inorganic compounds like tin oxide and zinc stannate. [] The choice of alternative depends on the specific application and desired performance characteristics. []
Q12: How is waste containing tetrabromophthalic anhydride managed?
A12: Proper waste management practices for TBPA-containing materials are essential for preventing environmental contamination. These practices vary depending on the specific material and local regulations but may include incineration in specialized facilities or disposal in controlled landfills.
Q13: What resources are available for researchers studying tetrabromophthalic anhydride?
A13: Various resources are available to support TBPA research, including:
Q14: When was tetrabromophthalic anhydride first synthesized and what were its initial applications?
A14: While pinpointing the exact date of its first synthesis is challenging, TBPA gained prominence in the mid-20th century with the rising demand for flame-retardant materials. Its initial applications likely involved enhancing the fire safety of plastics and textiles.
Q15: How has research on tetrabromophthalic anhydride benefited from cross-disciplinary collaborations?
A15: TBPA research exemplifies the benefits of cross-disciplinary collaboration. Chemists, material scientists, environmental scientists, and toxicologists work together to understand its properties, applications, and potential risks. This collaboration is essential for developing safer and more sustainable flame-retardant materials.
Q16: Can tetrabromophthalic anhydride be used to modify wood properties?
A18: Yes, TBPA has shown promise in modifying wood properties. When used in esterification processes, TBPA can enhance the dimensional stability, flame resistance, and resistance to biodegradation of wood. []
Q17: Are there any known charge-transfer complexes involving tetrabromophthalic anhydride?
A19: Yes, TBPA acts as an electron acceptor in charge-transfer complexes. Researchers have studied its interactions with electron donors like naphthalene, phenanthrene, and acenaphthene. [, , ] These complexes provide insights into the electronic properties of TBPA and its potential in applications like organic semiconductors. []
Q18: What is the role of antimony oxide in conjunction with tetrabromophthalic anhydride in flame retardancy?
A21: Antimony oxide often acts synergistically with halogenated flame retardants like TBPA. The combination enhances flame retardancy compared to using either compound alone. [, ] The mechanism involves the formation of antimony halides, which act as flame inhibitors in the gas phase. []
Q19: How does the flame-retardant behavior of tetrabromophthalic anhydride differ from that of tetrachlorophthalic anhydride?
A22: Bromine generally exhibits higher flame-retardant efficiency than chlorine. Consequently, TBPA typically requires lower concentrations to achieve similar levels of flame retardancy compared to tetrachlorophthalic anhydride. []
Q20: Has tetrabromophthalic anhydride been used in the synthesis of polymers other than polyesters?
A23: Yes, TBPA serves as a building block for various polymers beyond polyesters. Researchers have explored its use in synthesizing polyamides with enhanced flame-retardant properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)






![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
